molecular formula C8H16O3 B6261014 3-hydroxy-2,4-dimethylhexanoic acid, Mixture of diastereomers CAS No. 1249804-62-3

3-hydroxy-2,4-dimethylhexanoic acid, Mixture of diastereomers

Cat. No.: B6261014
CAS No.: 1249804-62-3
M. Wt: 160.2
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Description

3-hydroxy-2,4-dimethylhexanoic acid, mixture of diastereomers, is an organic compound with the molecular formula C8H16O3. This compound is characterized by the presence of a hydroxyl group (-OH) and two methyl groups (-CH3) attached to a hexanoic acid backbone. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms, which are non-mirror image stereoisomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2,4-dimethylhexanoic acid can be achieved through various methods. One efficient method involves the diastereoselective hydrogenation of a chiral α-amino-β-keto ester using chiral catalysts. This process proceeds with high diastereo- and enantioselectivity . Another method involves the use of Evans’ asymmetric alkylation, where oxazolidinones are treated with n-butyl lithium and acylated with isovaleryl chloride, followed by methylation with iodomethane .

Industrial Production Methods

Industrial production of 3-hydroxy-2,4-dimethylhexanoic acid typically involves large-scale synthesis using similar methods as described above. The use of chiral catalysts and asymmetric hydrogenation techniques ensures high yield and purity of the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2,4-dimethylhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-2,4-dimethylhexanoic acid or 3-carboxy-2,4-dimethylhexanoic acid.

    Reduction: Formation of 3-hydroxy-2,4-dimethylhexanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-2,4-dimethylhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-2,4-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

3-hydroxy-2,4-dimethylhexanoic acid can be compared with other similar compounds, such as:

    3-hydroxy-2,4,6-trimethylheptanoic acid: Another hydroxylated fatty acid with similar structural features but with an additional methyl group.

    2-hydroxy-3-methylpentanoic acid: A shorter chain analog with similar functional groups.

    3-hydroxy-2-methylbutyric acid: A simpler analog with fewer carbon atoms and methyl groups.

The uniqueness of 3-hydroxy-2,4-dimethylhexanoic acid lies in its specific stereochemistry and the presence of multiple diastereomers, which can exhibit different chemical and biological properties.

Properties

CAS No.

1249804-62-3

Molecular Formula

C8H16O3

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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